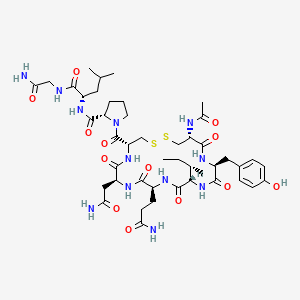

N-Acetyloxytocin

Overview

Description

N-Acetyloxytocin is a post-translational modification of the neuropeptide oxytocin. It is characterized by the addition of an acetyl group to the amino terminus of oxytocin. This compound has been isolated and characterized in the neurointermediate lobe of the rat pituitary and is present in several brain areas of the rat . This compound is known for its role in various physiological processes, including social bonding, reproduction, and stress response.

Scientific Research Applications

N-Acetyloxytocin has several scientific research applications:

Chemistry: Used as a model compound to study post-translational modifications and peptide chemistry.

Biology: Investigated for its role in neuroendocrine signaling and its effects on behavior and physiology.

Medicine: Explored for potential therapeutic applications in conditions such as autism, anxiety, and social disorders due to its role in social bonding and stress response.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical chemistry

Mechanism of Action

Target of Action

N-Acetyloxytocin is a post-translational modification of vasopressin (VP) and oxytocin (OT). It is isolated and characterized in the neurointermediate lobe of the rat pituitary (NIL) and found in several brain areas of the rat . The primary targets of this compound are the same as those of oxytocin, which plays a vital role in labor and delivery .

Mode of Action

The hormone oxytocin is produced in the hypothalamus and is secreted from the paraventricular nucleus to the posterior pituitary where it is stored . It is then released in pulses during childbirth to induce uterine contractions . As a modified form of oxytocin, this compound likely shares a similar mode of action.

Biochemical Pathways

The acetyl CoA pathway is a key biochemical pathway involved in the action of this compound . Nα-acetylation is a post-translational modification of vasopressin (VP), and oxytocin (OT) .

Pharmacokinetics

Studies on n-acetylcysteine (nac), a related compound, suggest that maximum plasma concentration increases with oral nac doses, particularly with sustained-release formulations . Oral and intravenous NAC seems to have similar half-lives (around 6 h) . These findings may provide some insight into the pharmacokinetics of this compound.

Result of Action

The result of this compound’s action is likely similar to that of oxytocin, given their structural similarity. Oxytocin plays a vital role in labor and delivery, inducing uterine contractions . It also has broad peripheral and central effects, playing an important role in pair bonding, social cognition and functioning, and even fear conditioning .

Action Environment

The action environment of this compound is likely to be similar to that of oxytocin, given their structural similarity. Oxytocin is produced in the hypothalamus and secreted from the paraventricular nucleus to the posterior pituitary where it is stored . It is then released in pulses during childbirth to induce uterine contractions

Biochemical Analysis

Biochemical Properties

N-Acetyloxytocin is involved in several biochemical reactions, primarily due to its role as a modified form of oxytocin and vasopressin. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with acetyltransferases, which facilitate the transfer of an acetyl group to the N-terminal of the peptide . This interaction is crucial for the stability and function of the peptide. Additionally, this compound binds to specific receptors in the brain, influencing various physiological processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the release of neurotransmitters in the brain, thereby impacting neuronal communication and behavior . It also plays a role in the regulation of gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to its receptors on the cell surface, triggering a cascade of intracellular signaling pathways . These pathways can lead to the activation or inhibition of various enzymes, ultimately affecting cellular functions. Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, affecting its efficacy . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism. These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as improved cognitive function and reduced anxiety . At higher doses, it can cause adverse effects, including toxicity and behavioral changes. These dosage-dependent effects are essential for determining the safe and effective use of this compound in therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to acetyl-CoA metabolism . It interacts with enzymes such as acetyltransferases, which facilitate the acetylation process. This interaction can affect metabolic flux and the levels of various metabolites. Understanding these metabolic pathways is crucial for elucidating the role of this compound in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound within the brain and other tissues is essential for its physiological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . This compound is primarily localized in the neurointermediate lobe of the pituitary and several brain areas. Its localization is crucial for its activity and function, as it needs to be in the right cellular compartments to exert its effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyloxytocin involves the acetylation of oxytocin. This can be achieved through chemical synthesis methods where oxytocin is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The process would also include stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyloxytocin can undergo various chemical reactions, including:

Oxidation: The disulfide bridge between cysteine residues can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).

Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffer.

Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Sulfoxides or sulfones of this compound.

Reduction: Free thiol forms of this compound.

Substitution: Various acylated derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

N-Acetylvasopressin: Another acetylated neuropeptide with similar post-translational modifications.

Oxytocin: The non-acetylated form of N-Acetyloxytocin with similar physiological roles.

Vasopressin: A neuropeptide with structural similarities to oxytocin but different physiological functions.

Uniqueness

This compound is unique due to its specific acetylation, which may alter its binding affinity to receptors and its stability in biological systems. This modification can influence its physiological effects and potential therapeutic applications .

Properties

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROMYFJBCBPTNU-RANNHORISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68N12O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10551-48-1 | |

| Record name | N-Acetyloxytocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2,4-dimethylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/no-structure.png)

![4-(3-Anilino-5-methylimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174054.png)

![4-[3-(2-Ethyl-6-methylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174058.png)

![N-(2-methylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B1174060.png)

![4-[3-(2-Ethyl-6-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174062.png)

![4-[3-(2-Ethyl-6-methylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174064.png)

![6-chloro-N-(2-ethyl-6-methylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B1174065.png)